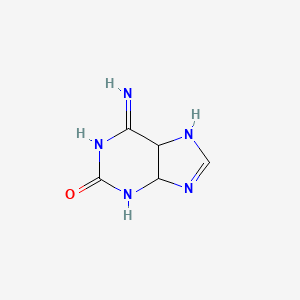![molecular formula C8H8ClN B11920962 Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields of scientific research. The compound consists of a bicyclo[4.2.0]octa-1,3,5,7-tetraene core with an amine group at the 3-position, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride can be achieved through several synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic procedures are likely employed to scale up the production while minimizing waste and maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound has a similar bicyclic structure but lacks the amine group, making it less versatile in certain chemical reactions.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid: This compound contains a carboxylic acid group instead of an amine group, leading to different chemical properties and reactivity.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride is unique due to the presence of the amine group, which allows for a wide range of chemical modifications and interactions. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C8H8ClN |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
bicyclo[4.2.0]octa-1(6),2,4,7-tetraen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h1-5H,9H2;1H |
InChI-Schlüssel |
OISLFZAASIWLEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)
![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)



![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

